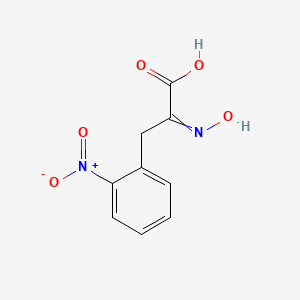

2-Nitrophenylpyruvic acid oxime

Description

2-Nitrophenylpyruvic acid oxime is a nitro-substituted oxime derivative derived from 2-nitrophenylpyruvic acid. Its synthesis involves reactions such as catalytic hydrogenation, which reduces the nitro group and modifies the oxime functionality. For instance, catalytic hydrogenation of this compound yields indole-2-carboxylic acid and 1-hydroxylindole-2-carboxylic acid, highlighting its role as a precursor in heterocyclic chemistry . Additionally, this compound has been investigated for its electrochemical properties, demonstrating a high discharge capacity of 1.03 Ah g⁻¹ when used as a cathode material in magnesium/zinc-based batteries, the highest reported for organic compounds in such applications . Its synthesis from 3-(2-nitrophenyl)oxirane-2,3-carboxamide via intermediates like 5-(2-nitrobenzyliden)-2,2-dimethyl-1,3-oxazolidin-4-one further underscores its versatility in organic transformations .

Properties

Molecular Formula |

C9H8N2O5 |

|---|---|

Molecular Weight |

224.17 g/mol |

IUPAC Name |

2-hydroxyimino-3-(2-nitrophenyl)propanoic acid |

InChI |

InChI=1S/C9H8N2O5/c12-9(13)7(10-14)5-6-3-1-2-4-8(6)11(15)16/h1-4,14H,5H2,(H,12,13) |

InChI Key |

RSAXUEMHVKBRSZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=NO)C(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Oxime Derivatives

Betulonic Acid and Platanic Acid Oximes

Betulonic acid oxime derivatives are synthesized via reactions with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol, often using pyridine as a base. These derivatives are further functionalized into oxime esters or ethers using coupling agents like T3P or EDC·HCl . In contrast, platanic acid oxime derivatives exhibit lower synthetic yields compared to betulonic acid analogs, with esterified carboxyl groups (e.g., benzyl esters) improving reaction efficiency . Unlike 2-nitrophenylpyruvic acid oxime, which is redox-active in battery applications, betulonic acid oximes are primarily studied for antiviral activity against HIV-1 and HSV-1 .

Oleanolic Acid Oxime Esters

Oleanolic acid oxime esters, synthesized via condensation of oleanolic acid with hydroxylamine, demonstrate antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea at 50 µg/mL . Their mechanism involves inhibition of glucosamine-6-phosphate synthase (GlmS), a target absent in this compound’s applications. Structurally, oleanolic acid’s triterpenoid backbone contrasts with the aromatic nitro-substituted framework of this compound .

Pyriproxyfen Oxime Esters

Pyriproxyfen-derived oxime esters are synthesized using DCC/DMAP-mediated esterification and exhibit ovicidal and insecticidal properties. Their E-configuration oxime group is critical for bioactivity, a feature shared with this compound . However, pyriproxyfen derivatives lack the nitro group, which is central to the electrochemical and catalytic reduction behavior of this compound .

Phosgene Oxime

Phosgene oxime (CX), a chemical warfare agent, differs starkly in application and toxicity. Its corrosive properties cause immediate tissue damage, unlike the benign functional roles of other oximes discussed. Structurally, phosgene oxime’s chlorinated carbonyl group contrasts with the nitroaromatic structure of this compound .

Comparative Data on Physicochemical and Functional Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.